molecular formula C12H16N2O B11813911 N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine

N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine

Cat. No.: B11813911
M. Wt: 204.27 g/mol
InChI Key: GGQXRHQXCIYAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine (CAS 1344702-30-2) is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol. It belongs to the class of benzo[d]isoxazole derivatives, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . The isoxazole core is a privileged structure in the development of compounds with diverse biological activities. Specifically, structural analogues based on the benzo[d]isoxazoleamine scaffold have been identified as potent and selective inhibitors of the TRIM24 bromodomain, which is a potential therapeutic target in oncology, particularly for castration-resistant prostate cancer and non-small cell lung cancer . More broadly, isoxazole derivatives have been investigated for their versatile pharmacological properties, acting through mechanisms such as protein kinase inhibition and the induction of apoptosis, making them valuable tools for probing various disease pathways . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4,6-dimethyl-N-propan-2-yl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C12H16N2O/c1-7(2)13-12-11-9(4)5-8(3)6-10(11)15-14-12/h5-7H,1-4H3,(H,13,14)

InChI Key

GGQXRHQXCIYAGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)ON=C2NC(C)C)C

Origin of Product

United States

Preparation Methods

Proposed Mechanism

  • Oxime Intermediate :

    • Condensation of 4,6-dimethyl-2-hydroxybenzaldehyde with hydroxylamine forms an oxime.

  • Cyclization :

    • Treatment with BF₃·Et₂O or concentrated sulfuric acid promotes intramolecular dehydration, forming the isoxazole ring.

  • N-Isopropylation :

    • Reaction of the 3-amino group with isopropyl bromide or iodide under basic conditions (e.g., K₂CO₃).

Optimization Considerations

  • Catalyst Selection : BF₃·Et₂O enhances electrophilicity at the carbonyl carbon, facilitating cyclization at lower temperatures (50–80°C).

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity and yield.

Comparative Analysis of Methods

Efficiency and Scalability

  • Multi-Step Synthesis : Offers precise control over regiochemistry but requires specialized reagents (LiTMP, DBU) and microwave equipment. Overall yield for the four-step sequence is ~20% (calculated from individual steps).

  • Acid-Catalyzed Route : More scalable for industrial applications but lacks regioselectivity data. Estimated yield ranges from 40–60% based on analogous isoxazole syntheses.

Purity and Byproducts

  • Chromatography Purification : The multi-step method employs silica gel chromatography to isolate intermediates, achieving >95% purity.

  • Crystallization : The acid-catalyzed route may require recrystallization from ethanol/water mixtures to remove unreacted amine or cyclization byproducts .

Chemical Reactions Analysis

Cyclization and Scaffold Formation

The benzoisoxazole ring system in this compound is typically synthesized via Lewis acid-catalyzed annulation. For example, BF₃·Et₂O mediates cyclization between nitrosoarenes and glyoxylate esters to form 2,1-benzisoxazole derivatives . While specific data for N-isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine is limited, analogous reactions highlight:

  • Regioselectivity : Substituents on the benzene ring (e.g., methyl groups at positions 4 and 6) direct cyclization to favor specific regioisomers .

  • Catalytic Efficiency : BF₃·Et₂O at 10 mol% enables reactions under mild conditions (e.g., 80°C) with yields up to 84% for substituted benzoisoxazoles .

Nucleophilic Substitution Reactions

The isoxazole ring’s electron-deficient nature facilitates nucleophilic attack, particularly at the 3-position amine group:

  • Alkylation/Dealkylation : The N-isopropyl group undergoes palladium-catalyzed dealkylation under oxidative conditions. For example, Pd(OAc)₂ in dioxane/acetic anhydride at 80°C removes methyl groups from analogous amines .

  • Urea Formation : Reaction with isocyanates (e.g., potassium isocyanate in water) yields N-substituted ureas via nucleophilic addition .

Oxidation

  • The tertiary amine can oxidize to N-oxide derivatives under strong oxidizing agents (e.g., mCPBA).

  • The methyl substituents on the benzene ring are susceptible to side-chain oxidation, forming carboxylic acids under harsh conditions.

Reduction

  • Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the isoxazole ring to a dihydroisoxazole, altering aromaticity and reactivity .

Cross-Coupling Reactions

The compound participates in metal-free N–N bond-forming reactions with primary amides. For instance:

EntryConditionsYieldRemark
1PhI(OAc)₂, NaOAc, 1,2-DCE, 80°C55%No homo-coupled byproducts
2PhI(OAc)₂, K₃PO₄, 1,2-DCE, 80°C73%Optimized base

This reaction leverages the amine’s nucleophilicity to form hydrazine derivatives .

Biological Interactions

In medicinal contexts, the compound interacts with enzymes via:

  • Hydrogen bonding : Between the amine and catalytic residues (e.g., aspartate in proteases).

  • Hydrophobic interactions : The 4,6-dimethylbenzene moiety binds to nonpolar enzyme pockets.

Stability and Degradation

  • pH Sensitivity : Stable under neutral conditions but hydrolyzes in strong acids/bases, cleaving the isoxazole ring.

  • Thermal Stability : Decomposes above 200°C, releasing CO and methylamines.

Scientific Research Applications

Medicinal Chemistry

N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine is being studied for its potential anticancer and antimicrobial properties. Research indicates that derivatives of isoxazole compounds can significantly inhibit the proliferation of cancer cells and induce apoptosis. For instance:

  • Prostate Cancer Inhibition : Research has shown that certain benzisoxazole derivatives can inhibit prostate cancer cell proliferation and induce apoptosis via caspase activation.
  • Lung Cancer Studies : Investigations into non-small cell lung cancer cell lines revealed that treatment with isoxazole derivatives led to reduced cell viability and migration capabilities.

The compound exhibits various biological activities that make it a candidate for further therapeutic exploration:

  • Antimicrobial Activity : Isoxazole derivatives have been evaluated for their effectiveness against a range of pathogens, demonstrating significant antibacterial properties against ESKAPE pathogens .
  • Mechanism of Action : The mechanism involves interaction with specific molecular targets such as enzymes or receptors, potentially acting as inhibitors or activators, which leads to the observed biological effects.

Materials Science

In addition to its biological applications, this compound can serve as a building block for synthesizing more complex molecules in materials science. Its unique chemical structure allows for modifications that can lead to new materials with desirable properties.

Prostate Cancer Inhibition

A notable study evaluated several benzisoxazole derivatives on prostate cancer cells. The findings indicated significant inhibition of cell growth and induction of apoptosis through caspase activation pathways.

Lung Cancer Research

Another investigation focused on non-small cell lung cancer (NSCLC) cell lines treated with isoxazole derivatives. The results showed marked reductions in cell viability and migration capabilities, suggesting potential therapeutic applications in lung cancer treatment.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues in the Benzo[d]isoxazole Family

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Biological Activity Key Differences
N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine 4,6-dimethyl; N-isopropyl Substrate for pyrimidine synthesis Methyl groups at 4,6 positions; isopropylamine side chain
N-Benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine 3,6-dimethyl; N-benzyl TRIM24 bromodomain inhibitor (IC50: 0.12 µM) Methyl positions (3,6 vs. 4,6); benzyl vs. isopropyl substitution
3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d]isoxazol-3-amine Bicyclic cyclooctane-fused isoxazole Anti-H1N1 (EC50: 0.45 µM) Non-aromatic bicyclic core; lacks methyl substituents
5-Fluorobenzo[d]isoxazol-3-amine 5-fluoro Not reported Fluorine introduces electronegativity, altering reactivity and binding potential
5,7-Dibromobenzo[d]isoxazol-3-amine 5,7-dibromo Lab reagent (no bioactivity reported) Bulky bromine substituents reduce solubility; potential for halogen bonding

Key Observations

Substituent Position and Activity :

  • The position of methyl groups significantly impacts biological activity. For example, N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine shows strong TRIM24 inhibition, whereas this compound is primarily a synthetic intermediate . Methyl groups at positions 3 and 6 may enhance bromodomain binding through hydrophobic interactions.

Ring Modifications: Bicyclic derivatives like 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-amine exhibit antiviral activity due to their rigid, non-aromatic structures, which may mimic natural substrates of viral proteins .

Halogen vs. Fluorine’s electronegativity may enhance metabolic stability, while bromine’s bulk could hinder membrane permeability .

N-Substituent Effects :

  • Replacing isopropyl with benzyl (N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine) improves TRIM24 affinity, suggesting aromatic interactions are critical for target engagement .

Biological Activity

N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and implications for future therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the cycloaddition of nitrones with arynes. This method has been successfully applied to generate various substituted benzisoxazolines, showcasing a broad reaction scope and yielding compounds with diverse biological activities .

Anticancer Properties

Research indicates that derivatives of isoxazole, including this compound, exhibit significant anticancer properties. For instance, similar compounds have shown promising results in inhibiting the proliferation of various cancer cell lines, including prostate and lung cancer cells. In a study focusing on TRIM24 bromodomain inhibitors, certain analogs demonstrated IC50 values in the low micromolar range (1.08 μM to 2.53 μM), effectively reducing cell viability and colony formation in cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. For example, compounds in the same class have been shown to influence MAPK signaling pathways, leading to increased expression of pro-apoptotic markers such as caspases and NFκB . This suggests that this compound could induce apoptosis in tumor cells through similar mechanisms.

Table 1: Biological Activity of Related Compounds

Compound NameIC50 (μM)Cancer TypeMechanism of Action
N-Benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines1.08Prostate Cancer (LNCaP)TRIM24 inhibition
This compoundTBDTBDTBD
7-Chloro-N-(2,6-dichlorophenyl) benzo[d]thiazole2.00Non-Small Cell Lung CancerApoptosis induction

Note: TBD = To Be Determined

Case Studies

  • Prostate Cancer Inhibition : A study evaluated the effects of various benzisoxazole derivatives on prostate cancer cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation.
  • Lung Cancer Research : Another investigation focused on non-small cell lung cancer (NSCLC) cell lines treated with isoxazole derivatives. The findings revealed marked reductions in cell viability and migration capabilities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.